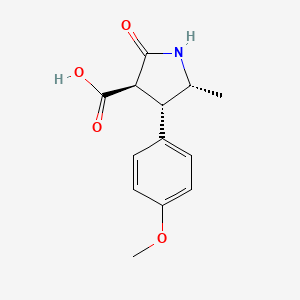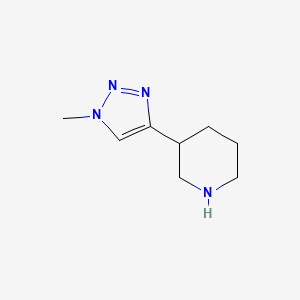![molecular formula C25H21N3O4 B13342915 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid](/img/structure/B13342915.png)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a pyrrolopyridine moiety, and a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid typically involves multiple steps:
Fmoc Protection:
Formation of Pyrrolopyridine Moiety: This step may involve cyclization reactions using appropriate starting materials and catalysts.
Coupling Reactions: The final step often involves coupling the protected amino acid with the pyrrolopyridine derivative under peptide coupling conditions using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated peptide synthesizers and high-throughput screening of reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolopyridine moiety.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions may occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC or DMSO-based oxidants.
Reduction: Reagents such as NaBH4 or LiAlH4.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
Chemistry
Peptide Synthesis: The Fmoc group is commonly used in solid-phase peptide synthesis.
Catalysis: The compound may serve as a ligand in catalytic reactions.
Biology
Protein Engineering: Used in the synthesis of modified peptides and proteins.
Drug Development:
Medicine
Diagnostic Tools: May be used in the development of diagnostic assays.
Therapeutics: Potential use in the treatment of diseases through targeted drug delivery.
Industry
Material Science: Applications in the development of new materials with specific properties.
Biotechnology: Used in various biotechnological applications, including enzyme immobilization.
作用機序
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted side reactions. In drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure.
類似化合物との比較
Similar Compounds
Fmoc-Protected Amino Acids: Compounds like Fmoc-Lysine or Fmoc-Arginine.
Pyrrolopyridine Derivatives: Compounds with similar heterocyclic structures.
Uniqueness
The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid lies in its combination of the Fmoc protecting group with the pyrrolopyridine moiety, providing distinct chemical and biological properties.
特性
分子式 |
C25H21N3O4 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C25H21N3O4/c29-24(30)23(11-15-12-27-22-9-10-26-13-20(15)22)28-25(31)32-14-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-10,12-13,21,23,27H,11,14H2,(H,28,31)(H,29,30)/t23-/m0/s1 |
InChIキー |
PVODVFYTWUVBSE-QHCPKHFHSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=NC=C5)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=NC=C5)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


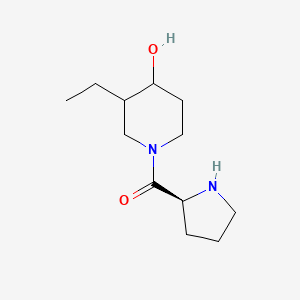
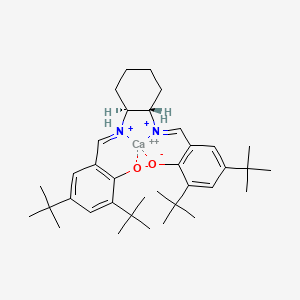

![5-Methyloctahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13342859.png)

![3-Fluoro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B13342864.png)
![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide](/img/structure/B13342865.png)
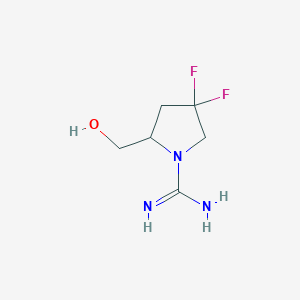
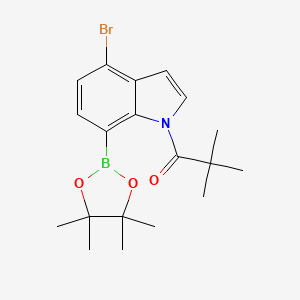
![4',4'-Difluorospiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B13342889.png)
![6-Methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13342891.png)
![benzyl hexahydrospiro[indole-3,3'-piperidine]-1(2H)-carboxylate](/img/structure/B13342908.png)
